Benzyl (2-bromoethyl)carbamate
Overview
Description
Benzyl (2-bromoethyl)carbamate is an organic compound with the molecular formula C10H12BrNO2. It is a white solid that is soluble in organic solvents and moderately soluble in water . This compound is often used as a reactant or reagent in organic synthesis, particularly in the preparation of various functionalized molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzyl (2-bromoethyl)carbamate can be synthesized from 2-bromoethylamine hydrobromide and benzyl chloroformate. The reaction typically involves the following steps :
- A cooled mixture of 2-bromoethylamine hydrobromide in dioxane is treated with aqueous sodium hydroxide.
- Benzyl chloroformate is then added dropwise to the mixture.
- The reaction is allowed to proceed at low temperatures to ensure the formation of this compound.
Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis generally follows the same principles as laboratory preparation, with adjustments for scale and efficiency .
Chemical Reactions Analysis
Types of Reactions: Benzyl (2-bromoethyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Aza-Michael Reactions: This compound can participate in aza-Michael reactions, forming pyrrolidine derivatives.
Common Reagents and Conditions:
Nucleophiles: Such as amines and thiols, are commonly used in substitution reactions.
Michael Acceptors: Used in aza-Michael reactions to form pyrrolidine derivatives.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted carbamates can be formed.
Pyrrolidine Derivatives: Formed through aza-Michael reactions.
Scientific Research Applications
Benzyl (2-bromoethyl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the preparation of biologically active compounds.
Medicine: Utilized in the synthesis of potential therapeutic agents targeting the central nervous system.
Industry: Applied in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of benzyl (2-bromoethyl)carbamate involves its reactivity as an electrophile due to the presence of the bromine atom. This allows it to participate in nucleophilic substitution reactions, forming various derivatives. The molecular targets and pathways involved depend on the specific reactions and applications .
Comparison with Similar Compounds
- 2-Bromoethylamine hydrobromide
- Benzyl chloroformate
- N-benzyloxycarbonyl-2-bromoethylamine
Comparison: Benzyl (2-bromoethyl)carbamate is unique due to its dual functionality, combining the reactivity of both the bromine atom and the carbamate group. This makes it a versatile intermediate in organic synthesis, capable of undergoing a wide range of chemical reactions .
Properties
IUPAC Name |
benzyl N-(2-bromoethyl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2/c11-6-7-12-10(13)14-8-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HREXFDIZSAUXBO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10299160 | |
Record name | Benzyl (2-bromoethyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10299160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53844-02-3 | |
Record name | 53844-02-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128581 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzyl (2-bromoethyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10299160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Bromoethylamine, N-CBZ protected | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of Benzyl (2-bromoethyl)carbamate in the synthesis of (±)-coerulescine and the tricyclic core of martinellines?
A1: this compound acts as a versatile starting material in a key reaction called aza-Michael induced ring closure (aza-MIRC). [] This reaction allows for the formation of N-Cbz-β-gem-disubstituted pyrrolidines, which serve as important intermediates in the synthesis of both (±)-coerulescine and the tricyclic core of martinellines. [] Essentially, this compound provides the structural backbone upon which further modifications are made to reach the desired complex molecules.
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